2,6-Dibromo-4-iodopyridin-3-ol
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Overview
Description
2,6-Dibromo-4-iodopyridin-3-ol is a halogenated pyridine derivative with the molecular formula C₅H₂Br₂INO. This compound is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-iodopyridin-3-ol typically involves the halogenation of pyridin-3-ol. One common method includes the reaction of 2,6-dibromopyridin-3-ol with iodine in the presence of sodium bicarbonate in water at room temperature for 120 hours. The reaction mixture is then acidified with hydrochloric acid to precipitate the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-iodopyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives .
Scientific Research Applications
2,6-Dibromo-4-iodopyridin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-iodopyridin-3-ol involves its interaction with specific molecular targets. The halogen atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in drug discovery and development .
Comparison with Similar Compounds
- 2,6-Dibromo-5-iodopyridin-3-ol
- 2-Bromo-5-iodopyridin-3-ol
- 2-Bromo-6-iodopyridin-3-ol
Comparison: 2,6-Dibromo-4-iodopyridin-3-ol is unique due to the specific positioning of the bromine and iodine atoms on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of both bromine and iodine atoms at specific positions can enhance the compound’s ability to participate in halogen bonding and other interactions .
Properties
IUPAC Name |
2,6-dibromo-4-iodopyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2INO/c6-3-1-2(8)4(10)5(7)9-3/h1,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOZSTKGYDPHJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Br)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621958 |
Source
|
Record name | 2,6-Dibromo-4-iodopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478148-75-3 |
Source
|
Record name | 2,6-Dibromo-4-iodopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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